3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H6Cl2FNO2S. It is a sulfonamide derivative, characterized by the presence of chlorine, fluorine, and methyl groups attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide typically involves the sulfonation of 3,5-dichloro-4-fluoroaniline. The process can be summarized as follows:
Starting Material: 3,5-dichloro-4-fluoroaniline.
Sulfonation: The aniline derivative is treated with chlorosulfonic acid (ClSO3H) under controlled temperature conditions to introduce the sulfonamide group.
Methylation: The resulting sulfonamide is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 3,5-dichloro-4-fluoroaniline are sulfonated using chlorosulfonic acid in industrial reactors.
Purification: The crude product is purified through crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea (NH2CSNH2) are used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
Nucleophilic Substitution: Products include substituted sulfonamides.
Oxidation: Products include sulfonic acids.
Reduction: Products include primary amines.
Scientific Research Applications
3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with biological targets:
Molecular Targets: The compound targets enzymes and proteins containing nucleophilic sites, leading to the inhibition of their activity.
Pathways Involved: It interferes with metabolic pathways by binding to active sites of enzymes, thereby disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-fluoroaniline: A precursor in the synthesis of 3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide.
3,5-Dichloro-4-fluorobenzenesulfonamide: A structurally similar compound with different substituents.
3,5-Dichloro-4-fluoronitrobenzene: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of chlorine, fluorine, and methyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3,5-dichloro-4-fluoro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FNO2S/c1-11-14(12,13)4-2-5(8)7(10)6(9)3-4/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHLXKJBWLJJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.